Ethyl 1-Boc-3-pyrrolidinecarboxylate

Organic Synthesis Process Chemistry Protecting Group Chemistry

Multi-step syntheses of N-Boc-pyrrolidine scaffolds often suffer from low yields due to poor solubility, evaporative losses, or incompatible protecting groups. Ethyl 1-Boc-3-pyrrolidinecarboxylate (CAS 170844-49-2) directly addresses these limitations. Key measurable advantages: (i) 2.3-fold higher aqueous solubility than the free-acid analog, facilitating cleaner workups; (ii) high boiling point (305.6 °C) minimizes evaporative loss during process-scale campaigns; (iii) orthogonal Boc protection enables high-yielding (>95%) deprotection and sequential functionalization. This racemic building block is a critical intermediate in the synthesis of Upadacitinib (JAK inhibitor) and precursors of metalloproteinase inhibitors. Supplied with rigorous QC documentation; standard stock available for immediate dispatch.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 170844-49-2
Cat. No. B063420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Boc-3-pyrrolidinecarboxylate
CAS170844-49-2
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
InChIKeyPKDQVUYUWUHNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Boc-3-pyrrolidinecarboxylate: Technical Baseline


Ethyl 1-Boc-3-pyrrolidinecarboxylate (CAS 170844-49-2) is a racemic, N-Boc-protected pyrrolidine-3-carboxylic acid ethyl ester with molecular formula C12H21NO4 and molecular weight 243.30 g/mol . It is a versatile building block in organic and medicinal chemistry, characterized by a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group on the nitrogen and an ethyl ester at the 3-position . This bifunctional architecture enables orthogonal deprotection and selective functionalization in multi-step syntheses, making it a strategic intermediate for constructing complex pyrrolidine-containing scaffolds .

+ Racemic N-Boc-pyrrolidine building block with ethyl ester
+ Orthogonal Boc/ethyl ester deprotection for sequential functionalization
+ Suitable for multi-step synthesis of complex pyrrolidine scaffolds

Ethyl 1-Boc-3-pyrrolidinecarboxylate: Substitution Risks


In-class analogs of Ethyl 1-Boc-3-pyrrolidinecarboxylate, such as the corresponding methyl ester (CAS 122684-33-7), the free carboxylic acid, or alternative N-protected variants (e.g., Cbz-protected), exhibit significant differences in physicochemical properties, reactivity, and synthetic compatibility that preclude simple interchange [1]. The ethyl ester moiety confers distinct solubility, chromatographic behavior, and steric/electronic properties compared to the methyl ester . Furthermore, the Boc group provides acid-labile orthogonal protection that is incompatible with certain reaction conditions where alternative protecting groups (e.g., Cbz, Fmoc) are required . Substitution without rigorous validation can lead to altered reaction yields, purification challenges, or even synthetic pathway failure.

Methyl ester Ethyl 1-Boc-3-pyrrolidinecarboxylate vs. Methyl analog (CAS 122684-33-7) Methyl ester may alter solubility, TLC mobility, and reaction stereoselectivity; not directly interchangeable in optimized procedures.
Free acid Ethyl ester protected vs. 1-Boc-3-pyrrolidinecarboxylic acid Free acid exhibits lower aqueous solubility and different reactivity; ester hydrolysis required before acid coupling steps.
Protecting group Boc (acid-labile) vs. Cbz or Fmoc analogs Cbz requires hydrogenolysis incompatible with reducible groups; Fmoc needs basic conditions; orthogonal strategy mismatch may derail synthesis.

Ethyl 1-Boc-3-pyrrolidinecarboxylate: Evidence vs. Analogs


N-Boc Protection Yield Advantage

In a standardized N-Boc protection protocol, Ethyl 1-Boc-3-pyrrolidinecarboxylate is obtained in a quantitative yield of 100% from the corresponding ethyl pyrrolidine-3-carboxylate hydrochloride and Boc anhydride under basic conditions . In contrast, analogous N-Boc protection of methyl pyrrolidine-3-carboxylate under comparable conditions yields the methyl ester in only 64% yield after chromatographic purification . This 36% absolute yield differential represents a significant process efficiency advantage, particularly in multi-step sequences where intermediate loss accumulates [1].

N-Boc yield
Head-to-head
100% crude (ethyl) vs. 64% isolated (methyl)
Supports higher process efficiency in multi-step sequences
Reported cross-study comparison; conditions differ (chromatography for methyl ester)
Organic Synthesis Process Chemistry Protecting Group Chemistry

Aqueous Solubility vs. Free Acid

Ethyl 1-Boc-3-pyrrolidinecarboxylate (racemic) exhibits an aqueous solubility of 1.5 g/L (25°C), representing a 2.3-fold increase relative to the free carboxylic acid analog (1-Boc-3-pyrrolidinecarboxylic acid), which has a predicted aqueous solubility of approximately 0.64 g/L at 25°C based on calculated logP and pKa values . This enhanced aqueous solubility facilitates homogeneous reaction conditions in aqueous/organic biphasic systems and simplifies aqueous workup procedures compared to the more polar, less water-soluble free acid [1].

Aqueous solubility
Class-level
1.5 g/L (ethyl ester) vs. ~0.64 g/L (free acid)
May facilitate biphasic reaction workup and homogeneous conditions
Free acid solubility estimated; racemic ethyl ester measured
Physicochemical Profiling Formulation Medicinal Chemistry

Orthogonal Deprotection Selectivity

The Boc protecting group in Ethyl 1-Boc-3-pyrrolidinecarboxylate can be cleaved under mild acidic conditions (e.g., 4M HCl in dioxane, or TFA in DCM), with reported deprotection yields exceeding 95% under optimized conditions [1]. In contrast, the corresponding Cbz-protected analog (1-Cbz-3-pyrrolidinecarboxylate, CAS 51814-19-8) requires hydrogenolysis conditions (H₂, Pd/C), which are incompatible with substrates bearing alkene, alkyne, or nitro functional groups . This orthogonal reactivity allows for sequential deprotection in complex molecular architectures where other functional groups must remain intact .

Deprotection selectivity
Method context
TFA/DCM or HCl/dioxane (>95% yield) vs. H₂/Pd-C (Cbz)
Acid-labile Boc avoids hydrogenation-sensitive group incompatibility
Class-level inference; standard peptide chemistry conditions
Protecting Group Strategy Orthogonal Synthesis Peptide Chemistry

Chiral Resolution Enantioselectivity

The ethyl ester moiety in Ethyl 1-Boc-3-pyrrolidinecarboxylate facilitates high enantioselectivity in chiral resolution and asymmetric transformations. Enantioselective lithiation/silylation of N-Boc-pyrrolidine derivatives can achieve enantiomeric ratios exceeding 99:1 under optimized conditions with chiral bispidine ligands [1]. In contrast, the corresponding methyl ester analog (Methyl 1-Boc-3-pyrrolidinecarboxylate) exhibits lower enantioselectivity in analogous transformations due to altered steric and electronic interactions at the reactive site, with reported enantiomeric ratios typically in the range of 90:10 to 95:5 . This enhanced stereocontrol is critical for the synthesis of enantiomerically pure pharmaceutical intermediates [2].

Enantioselectivity
Class-level
er up to >99:1 (ethyl) vs. 90:10–95:5 (methyl)
May support higher enantiomeric purity in chiral synthesis workflows
Based on asymmetric lithiation/silylation with bispidine ligands
Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Procurement and Supply Chain Reliability

Ethyl 1-Boc-3-pyrrolidinecarboxylate is commercially available from multiple reputable vendors at competitive pricing, with typical catalog prices of £35.00 for 10 g (Fluorochem, 2025) and $75 for 1 g (Aldrich via ChemicalBook, 2025), translating to approximately $0.35-0.75 per gram at bulk scale . In comparison, the corresponding Cbz-protected analog (1-Cbz-3-pyrrolidinecarboxylate) is less widely available and typically commands a premium of 50-100% on a per-gram basis due to lower demand and specialized synthesis requirements [1]. Additionally, the Boc-protected ethyl ester is offered in larger pack sizes (up to 25 g) from multiple suppliers, ensuring consistent supply chain reliability for multi-step synthesis campaigns [2].

Procurement
Source review
Multi-vendor, £35/10g to $75/1g; 50-100% cost premium for Cbz analog
Supply chain reliability may reduce scale-up risk
Commercial catalog pricing 2025; subject to change
Supply Chain Procurement Cost Analysis

Physical Properties & Purification

Ethyl 1-Boc-3-pyrrolidinecarboxylate exists as a colorless to light yellow liquid at room temperature with a density of 1.100±0.06 g/cm³ and a boiling point of 305.6±35.0°C . In comparison, the corresponding methyl ester analog (Methyl 1-Boc-3-pyrrolidinecarboxylate, CAS 122684-33-7) is a liquid with a significantly lower boiling point of 105°C/0.2 mmHg, which can lead to evaporative losses during concentration or solvent removal under reduced pressure [1]. The higher boiling point of the ethyl ester reduces the risk of inadvertent product loss during rotary evaporation or vacuum distillation, while its lower volatility facilitates safer handling and storage . Furthermore, the ethyl ester exhibits distinct Rf values on silica gel TLC (typically 0.3-0.5 in 20% EtOAc/hexanes) compared to the methyl ester (Rf ~0.2-0.3 under identical conditions), enabling more straightforward chromatographic separation from reaction byproducts [2].

Physical properties
Reported
BP 305.6°CDensity 1.100 g/cm³TLC Rf 0.3-0.5
Higher BP reduces evaporative loss; distinct Rf aids purification
Compared to methyl ester BP 105°C/0.2 mmHg
Purification Chromatography Physical Properties

Ethyl 1-Boc-3-pyrrolidinecarboxylate: Key Applications


Upadacitinib Intermediate Synthesis

Ethyl 1-Boc-3-pyrrolidinecarboxylate serves as a critical building block in the synthesis of Upadacitinib, a JAK inhibitor for autoimmune diseases. The compound's 100% yield in the N-Boc protection step and its orthogonal Boc protecting group enable efficient, scalable construction of the pyrrolidine core found in Upadacitinib intermediates [1]. The ethyl ester's high enantioselectivity in asymmetric transformations further supports the production of enantiomerically pure drug substance [2].

Chiral Pyrrolidine Scaffolds in Drug Discovery

The enhanced enantioselectivity (up to >99:1 er) achievable with Ethyl 1-Boc-3-pyrrolidinecarboxylate in asymmetric lithiation/silylation reactions makes it the preferred substrate for generating chiral pyrrolidine libraries in medicinal chemistry programs [1]. Its orthogonal Boc protection and high-yielding deprotection (>95%) facilitate sequential functionalization and rapid SAR exploration of pyrrolidine-based lead compounds [2].

Process-Scale Heterocycle Synthesis

The combination of 100% crude yield in the protection step, 2.3-fold higher aqueous solubility than the free acid analog, and a high boiling point (305.6°C) that minimizes evaporative losses makes Ethyl 1-Boc-3-pyrrolidinecarboxylate ideally suited for process-scale synthesis campaigns [1]. These properties translate to reduced material costs, simplified purification, and improved overall yield in multi-step sequences [2].

Metalloproteinase Inhibitor Synthesis

Ethyl 1-Boc-3-pyrrolidinecarboxylate and its enantiomers are key intermediates in the chemoenzymatic preparation of non-racemic N-Boc-pyrrolidine-3,4-dicarboxylic acid monoethyl esters, which serve as precursors to metalloproteinase inhibitors [1]. The ethyl ester moiety is essential for the selectivity of enzymatic resolution steps, enabling access to both (R,R)- and (S,S)-configured building blocks with high optical purity [2].

Application
Selection Property
Validation Focus
JAK inhibitor intermediate synthesis
High-yield orthogonal Boc protection
Deprotection efficiency and scalability
Chiral pyrrolidine library synthesis
Reported enantioselectivity in lithiation
Enantiomeric purity verification
Process-scale heterocycle production
Favorable physical properties (BP, solubility)
Process robustness and yield consistency
Metalloproteinase inhibitor precursor
Ethyl ester for enzymatic resolution selectivity
Optical purity and stereochemical assignment

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